4-(5-Ethylpyrimidin-2-yl)phenol
Description
4-(5-Ethylpyrimidin-2-yl)phenol is a heterocyclic aromatic compound featuring a pyrimidine core substituted with an ethyl group at the 5-position and a phenol moiety at the para-position of the phenyl ring. This structural motif combines the electron-deficient pyrimidine ring with the hydrogen-bond-donating phenol group, making it a candidate for applications in medicinal chemistry and materials science. The compound is synthesized via coupling reactions, as indicated by its 54% yield in a procedure analogous to related pyrimidine derivatives .
Properties
CAS No. |
110733-83-0 |
|---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.241 |
IUPAC Name |
4-(5-ethyl-1H-pyrimidin-2-ylidene)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C12H12N2O/c1-2-9-7-13-12(14-8-9)10-3-5-11(15)6-4-10/h3-8,13H,2H2,1H3 |
InChI Key |
ZSLYVGBYKSEFGC-UHFFFAOYSA-N |
SMILES |
CCC1=CNC(=C2C=CC(=O)C=C2)N=C1 |
Synonyms |
Phenol, 4-(5-ethyl-2-pyrimidinyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural and functional differences between 4-(5-Ethylpyrimidin-2-yl)phenol and related compounds:
Key Observations :
- Substitution Patterns: Unlike 5-(4-Ethylphenyl)pyrimidin-2-ol , where the ethyl and hydroxyl groups are on the phenyl and pyrimidine rings, respectively, this compound places the ethyl on the pyrimidine and the phenol on the aryl ring.
Functional Properties
- Nonlinear Optics: The imidazole-phenol compound in demonstrates third-order nonlinearity (n₂ ~ 10⁻¹² cm²/W), attributed to its planar, conjugated structure. The pyrimidine-phenol analogue may exhibit weaker effects due to reduced conjugation.
- Biological Activity: Pyrimidine derivatives like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine show antimicrobial activity, suggesting that this compound could be explored for similar applications.
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